molecular formula C4H7BrN2O B12369702 6-Bromo-1,3-diazinan-4-one

6-Bromo-1,3-diazinan-4-one

Katalognummer: B12369702
Molekulargewicht: 179.02 g/mol
InChI-Schlüssel: YWGUHIBAENJQMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,3-diazinan-4-one is a heterocyclic organic compound that contains a bromine atom attached to a diazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-diazinan-4-one typically involves the bromination of a diazinane precursor. One common method is the reaction of 1,3-diazinan-4-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom, yielding 1,3-diazinan-4-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: 1,3-diazinan-4-one.

    Substitution: Various substituted diazinane derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,3-diazinan-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the diazinane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one: Another brominated heterocyclic compound with potential biological activities.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A compound with anticancer, antiangiogenic, and antioxidant properties.

Uniqueness

6-Bromo-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

Molekularformel

C4H7BrN2O

Molekulargewicht

179.02 g/mol

IUPAC-Name

6-bromo-1,3-diazinan-4-one

InChI

InChI=1S/C4H7BrN2O/c5-3-1-4(8)7-2-6-3/h3,6H,1-2H2,(H,7,8)

InChI-Schlüssel

YWGUHIBAENJQMJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(NCNC1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.